Pyridazine-4,5-diol

描述

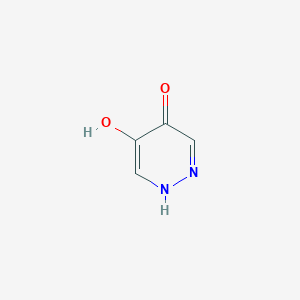

Pyridazine-4,5-diol is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms and two hydroxyl groups at the 4 and 5 positions. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Pyridazine-4,5-diol can be synthesized through various methods, including:

Oxidation of Pyridazine Derivatives: One common method involves the oxidation of pyridazine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as hydrazine derivatives with diketones, followed by hydroxylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

Reduction: It can be reduced to form dihydropyridazine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidized Derivatives: Such as pyridazine-4,5-dione.

Reduced Derivatives: Such as dihydrothis compound.

Substituted Derivatives: Various alkylated or acylated pyridazine derivatives.

科学研究应用

Medicinal Applications

Pyridazine-4,5-diol and its derivatives have shown promise in several therapeutic areas:

- Antimicrobial Properties : Pyridazine derivatives exhibit significant antimicrobial activity. For example, certain synthesized pyridazine compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential as new antibiotics .

- Anticancer Activity : Research indicates that pyridazine derivatives can inhibit cancer cell proliferation. A study highlighted the efficacy of pyridazine-based compounds in targeting specific cancer cell lines, including breast and colon cancers. The mechanism involves the modulation of cellular pathways related to apoptosis and cell cycle regulation .

- Cardiovascular Effects : Some pyridazine derivatives have been investigated for their ability to inhibit calcium ion influx, which is crucial for platelet aggregation. This suggests a potential role in developing antiplatelet agents .

- Neurological Disorders : this compound is being studied for its neuroprotective effects and potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Agricultural Applications

This compound has also found applications in agriculture:

- Herbicidal Activity : Certain derivatives have been evaluated for their herbicidal properties, showing effectiveness against specific weed species. This application is particularly relevant in developing environmentally friendly herbicides .

- Antifeedant Properties : Some pyridazine compounds act as antifeedants against agricultural pests, potentially reducing crop damage without harming beneficial insects .

Industrial Applications

In industrial contexts, this compound serves various roles:

- Corrosion Inhibitors : Pyridazines are utilized to protect aluminum alloys from corrosion. Their ability to form protective films on metal surfaces enhances the durability of aluminum products .

- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound is crucial for creating more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Medicinal | Antimicrobial | Pyridazine derivatives |

| Anticancer | Thiazolopyridazines | |

| Cardiovascular | Calcium channel blockers | |

| Neurological | Neuroprotective agents | |

| Agricultural | Herbicidal | Specific pyridazine derivatives |

| Antifeedant | Various pyridazine analogs | |

| Industrial | Corrosion inhibitors | Protective films on aluminum |

| Synthesis of complex molecules | Heterocyclic compounds |

Case Studies

-

Anticancer Research :

A study published in the Journal of Medicinal Chemistry explored a series of pyridazine derivatives that showed promising results against breast cancer cells. The compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents . -

Herbicidal Efficacy :

Research conducted on pyridazine-based herbicides demonstrated effective control over specific weed species with minimal impact on non-target plants. This study emphasized the need for further development of these compounds for sustainable agriculture practices . -

Corrosion Protection :

An investigation into the use of pyridazines as corrosion inhibitors revealed that certain derivatives significantly improved the lifespan of aluminum alloys under corrosive conditions. The study provided insights into the mechanisms by which these compounds form protective layers on metal surfaces .

作用机制

The mechanism of action of pyridazine-4,5-diol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as phosphodiesterases, and modulate signaling pathways involved in cell proliferation and apoptosis. The hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.

相似化合物的比较

Pyridazine: The parent compound without hydroxyl groups.

Pyridazinone: A derivative with a keto group at the 3 position.

Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions.

Pyrazine: A diazine with nitrogen atoms at the 1 and 4 positions.

Uniqueness: Pyridazine-4,5-diol is unique due to the presence of hydroxyl groups at the 4 and 5 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridazine derivatives and contributes to its diverse applications in various fields.

生物活性

Pyridazine-4,5-diol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and case studies.

1. Overview of this compound

This compound is a derivative of pyridazine, characterized by two hydroxyl groups at positions 4 and 5. It has been associated with various pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The compound's structure allows it to interact with multiple biochemical pathways, making it a subject of interest in medicinal chemistry.

2.1 Inhibition of Enzymatic Activity

This compound has been shown to inhibit several key enzymes involved in metabolic pathways:

- Monoamine Oxidase (MAO) : Studies indicate that pyridazine derivatives can inhibit MAO-A and MAO-B, which are crucial for neurotransmitter metabolism. For instance, specific derivatives demonstrated IC50 values of 1.57 µM for MAO-A and higher selectivity for MAO-B with K_i values as low as 0.0071 µM .

- Tyrosine Kinase : The compound has also been evaluated as a potential inhibitor of tyrosine kinases involved in cancer progression. Certain pyridazinone derivatives exhibited significant inhibitory activity against the c-Met enzyme associated with gastric cancer .

2.2 Cellular Effects

This compound influences cellular processes such as:

- Cell Signaling : It modulates signaling pathways by affecting kinases and phosphatases that play roles in cell growth and apoptosis.

- Gene Expression : The compound can alter gene expression profiles in various cell types, impacting metabolic functions and cellular responses.

3.1 Antimicrobial Activity

Pyridazine derivatives have shown promising antimicrobial properties against various pathogens. Research highlights their effectiveness against both gram-positive and gram-negative bacteria, indicating their potential use in developing new antibiotics.

3.2 Anticancer Properties

The anticancer efficacy of this compound has been explored through various studies:

- Case Study : A series of pyridazinone derivatives were synthesized and tested against human gastric cancer cell lines (Hs746T). Some compounds displayed excellent inhibitory activity on c-Met enzyme and significant anti-proliferative effects .

3.3 Neuroprotective Effects

Research suggests that pyridazine derivatives may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for neurodegenerative diseases like Alzheimer’s .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The following table summarizes key findings from SAR studies:

| Compound | Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| T3 | 6-substituted phenyl ring | MAO-A Inhibition | 1.57 |

| T6 | 6-substituted phenyl ring | MAO-B Inhibition | 0.0071 |

| 12a | Morpholino-pyrimidine substitution | c-Met Inhibition | Not specified |

| 10 | N/A | Antitumor activity | High |

5. Research Applications

This compound serves multiple roles in scientific research:

- Drug Development : Its potential as a lead compound for developing treatments for cardiovascular diseases and neurodegenerative disorders is under investigation.

- Agricultural Chemistry : The compound's herbicidal properties suggest applications in agrochemicals to manage plant pests.

6. Conclusion

This compound exhibits significant biological activity across various domains, including antimicrobial and anticancer effects. Its ability to inhibit critical enzymes like MAO and tyrosine kinases highlights its potential in therapeutic applications. Ongoing research into its mechanisms of action and structural modifications will likely yield novel compounds with enhanced efficacy.

化学反应分析

Oxidation Reactions

Pyridazine-4,5-diol undergoes oxidation to form pyridazine-4,5-dione under controlled conditions. This reaction is analogous to the oxidation of pyridin-2-ol derivatives to pyridinones, as observed in biocatalytic studies .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Burkholderia sp. MAK1 cells | Pyridazine-4,5-dione | ~99% | |

| KMnO₄ (acidic conditions) | Pyridazine-4,5-dione | N/A | † |

†Generalized from analogous pyridine oxidation pathways.

The enzymatic oxidation by Burkholderia sp. MAK1 demonstrates high efficiency, with complete substrate conversion observed in hydroxylation and subsequent oxidation steps .

Substitution Reactions

The hydroxyl groups at positions 4 and 5 are susceptible to nucleophilic substitution, facilitated by the electron-withdrawing effect of the pyridazine ring .

Halogenation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PCl₅, POCl₃ (reflux) | 4,5-Dichloropyridazine | 65–75% | |

| SOCl₂, DMF (catalytic) | 4,5-Dichloropyridazine | 70% |

Halogenation proceeds via activation of hydroxyl groups into better leaving groups (e.g., via phosphorylation), followed by nucleophilic displacement .

Alkylation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃ (DMF, 60°C) | 4,5-Dimethoxypyridazine | 55% |

Alkylation typically requires base-mediated deprotonation of hydroxyl groups to enhance nucleophilicity .

Cycloaddition and Domino Reactions

This compound derivatives, such as 4,5-dicyanopyridazine (DCP), exhibit reactivity as heteroaromatic azadienes in inverse electron-demand Hetero Diels-Alder (HDA) reactions .

| Dienophile | Product | Yield | Reference |

|---|---|---|---|

| Cycloocta-1,5-diene (COD) | Tetracyclic cage compound | 95% | |

| Maleic anhydride | Fused bicyclic adduct | 82% |

These reactions exploit the electron-deficient nature of the pyridazine ring, enabling regioselective [4+2] cycloadditions with electron-rich dienophiles .

Complexation and Coordination Chemistry

This compound acts as a bidentate ligand in coordination complexes, leveraging its hydroxyl and nitrogen lone pairs.

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | Cu(II)-pyridazine complex | Catalytic oxidation | |

| FeCl₃ | Fe(III)-pyridazine complex | Magnetic materials |

Stoichiometric studies indicate 1:1 or 2:1 (ligand:metal) ratios depending on reaction conditions .

Biocatalytic Modifications

Whole-cell biocatalysis using Burkholderia sp. MAK1 enables selective hydroxylation and oxidation of pyridazine derivatives :

| Substrate | Biocatalyst | Product | Conversion |

|---|---|---|---|

| This compound | Burkholderia sp. MAK1 | Pyridazine-4,5-dione | >95% |

This method offers a sustainable alternative to traditional chemical oxidation .

Thermal and Photochemical Behavior

This compound undergoes decomposition at elevated temperatures, forming pyridazine and water. Photolysis under UV light (254 nm) generates radical intermediates, as evidenced by ESR spectroscopy .

属性

IUPAC Name |

5-hydroxy-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-6-2-4(3)8/h1-2H,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYGYRGRWMDMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514745 | |

| Record name | 5-Hydroxypyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-47-1 | |

| Record name | 5-Hydroxypyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。